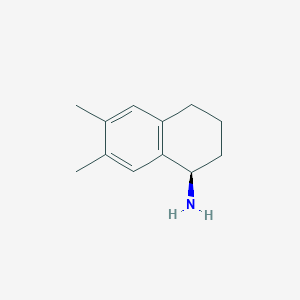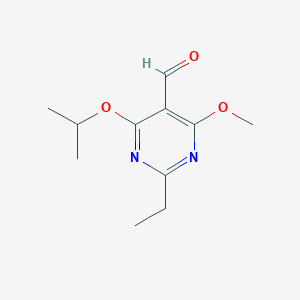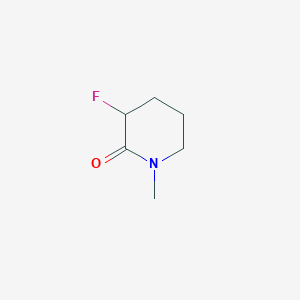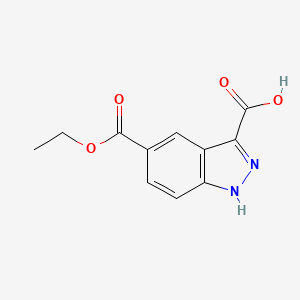
4-Chloro-N-methylpyrimidin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-methylpyrimidin-5-amine is a chemical compound with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-methylpyrimidin-5-amine typically involves the chlorination of N-methylpyrimidin-5-amine. One common method includes the reaction of N-methylpyrimidin-5-amine with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 4-position . The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product .
化学反应分析
Types of Reactions
4-Chloro-N-methylpyrimidin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
科学研究应用
4-Chloro-N-methylpyrimidin-5-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 4-Chloro-N-methylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
6-Chloro-N-methylpyrimidin-4-amine: Similar structure but with the chlorine atom at a different position.
4-Chloro-N-methylpyrimidin-2-amine: Another isomer with the chlorine atom at the 2-position.
4-Chloro-N-ethylpyrimidin-5-amine: Similar compound with an ethyl group instead of a methyl group.
Uniqueness
4-Chloro-N-methylpyrimidin-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom at the 4-position and the methyl group on the nitrogen atom can result in distinct chemical and biological properties compared to its isomers and analogs .
属性
分子式 |
C5H6ClN3 |
|---|---|
分子量 |
143.57 g/mol |
IUPAC 名称 |
4-chloro-N-methylpyrimidin-5-amine |
InChI |
InChI=1S/C5H6ClN3/c1-7-4-2-8-3-9-5(4)6/h2-3,7H,1H3 |
InChI 键 |
LESYJGDWAQGAEC-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CN=CN=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13108550.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13108573.png)



![4,6-Dimethyltriazolo[1,5-b]pyridazine](/img/structure/B13108594.png)





![N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13108632.png)
